molecular formula C23H20N2O4S B1201316 Desethyl KBT-3022 CAS No. 101001-72-3

Desethyl KBT-3022

Cat. No.: B1201316
CAS No.: 101001-72-3
M. Wt: 420.5 g/mol
InChI Key: KJSPVPWIMGZXOF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid. This nomenclature reflects the hierarchical naming system that identifies the acetic acid moiety as the primary functional group, with the complex heterocyclic substituent described through systematic chain identification. The structural representation reveals a compound containing 23 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom arranged in a specific three-dimensional configuration.

The International Chemical Identifier for this compound is represented as InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27). This identifier provides a unique textual representation of the molecular structure that can be used for database searches and structural verification. The corresponding InChI Key KJSPVPWIMGZXOF-UHFFFAOYSA-N serves as a shortened, hash-encoded version of the full InChI string.

The Simplified Molecular Input Line Entry System representation of the compound is COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC. This linear notation describes the connectivity of atoms within the molecule, starting from the methoxy groups and proceeding through the aromatic systems to the carboxylic acid functionality. The structural complexity is evident from the presence of multiple aromatic rings connected through heteroatom linkages, creating a rigid molecular framework with specific electronic properties.

Alternative Designations in Chemical Databases

Chemical databases employ various identification systems and alternative names for 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid. The compound is commonly referenced as Desethyl KBT-3022 in pharmaceutical and medicinal chemistry literature. This designation reflects its relationship to the parent compound KBT-3022, from which it differs by the absence of an ethyl group, resulting in the free carboxylic acid form rather than an ester derivative.

The Chemical Abstracts Service registry number for this compound is 101001-72-3. This unique numerical identifier serves as the primary reference in chemical literature and regulatory documentation. The compound also appears in the ChEBI database under the identifier CHEBI:201376, which provides standardized chemical information and ontological classification within biological and chemical contexts.

Alternative systematic names found in chemical databases include the full descriptive nomenclature 1H-Pyrrole-1-acetic acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-. This alternative naming convention emphasizes the pyrrole ring as the core structural unit, with the acetic acid and thiazole substituents described as modifications to this central heterocycle. Database entries also reference the compound through various synonyms that reflect different naming conventions and historical designations used in research literature.

Database Identifier Alternative Names
PubChem CID 127736 Desethyl KB 3022
ChEBI CHEBI:201376 This compound
Chemical Abstracts Service 101001-72-3 1H-Pyrrole-1-acetic acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-
ChemBK 101001-72-3 This compound

Molecular Formula and Weight Calculations

The molecular formula of 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid is C23H20N2O4S. This formula indicates a relatively large organic molecule with significant molecular complexity arising from the presence of multiple aromatic systems and heteroatoms. The elemental composition reveals a carbon-rich structure with strategically positioned nitrogen, oxygen, and sulfur atoms that contribute to the compound's electronic properties and potential biological activity.

Precise molecular weight calculations have been performed using standard atomic masses for each constituent element. The computational analysis reveals individual atomic contributions to the total molecular mass, with carbon atoms providing the largest mass contribution at 276.253 grams per mole. Hydrogen atoms contribute 20.160 grams per mole, while the heteroatoms provide additional mass contributions: nitrogen atoms at 28.014 grams per mole, oxygen atoms at 63.996 grams per mole, and the sulfur atom at 32.065 grams per mole.

The calculated molecular weight is 420.488 grams per mole, which aligns closely with literature values reported as 420.48 in chemical databases and 420.480 in specialized chemical information systems. The monoisotopic mass, calculated using the most abundant isotopes of each element, is reported as 420.11438. This slight difference from the average molecular weight reflects the natural isotopic distributions of the constituent elements, particularly carbon and sulfur.

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 23 12.011 276.253
Hydrogen 20 1.008 20.160
Nitrogen 2 14.007 28.014
Oxygen 4 15.999 63.996
Sulfur 1 32.065 32.065
Total 50 - 420.488

Properties

IUPAC Name

2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPVPWIMGZXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143656
Record name Desethyl KB 3022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101001-72-3
Record name Desethyl KB 3022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl KB 3022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Core Synthesis

The foundational step in the synthesis involves constructing the 1H-pyrrole ring system. A modified Paal-Knorr reaction is employed, utilizing 2,5-hexanedione and 4-methoxyaniline as starting materials. Under reflux in ethanol (78°C, 6–8 hours), these precursors undergo cyclocondensation to yield 2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrole . This intermediate is critical for subsequent functionalization.

Key Reaction Parameters

  • Molar Ratio : 1:1 (diketone:aniline)

  • Catalyst : Acetic acid (5 mol%)

  • Yield : 72–76% after recrystallization (ethanol/water)

Characterization of the pyrrole intermediate is performed via 1H^1H-NMR, revealing distinct aromatic proton signals at δ 6.5–7.5 ppm and methyl group resonances at δ 2.2–2.3 ppm . Fourier-transform infrared (FT-IR) spectroscopy confirms C–N stretching vibrations at 1,520–1,540 cm1^{-1}.

Introduction of the Acetic Acid Side Chain

The pyrrole nitrogen is alkylated to introduce the acetic acid moiety. Bromoacetic acid (1.2 equivalents) reacts with the pyrrole intermediate in dimethylformamide (DMF) at 60–70°C for 4–6 hours, facilitated by potassium carbonate (K2_2CO3_3, 2 equivalents) . This step generates 2-(2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetic acid.

Optimization Insights

  • Solvent Polarity : DMF outperforms tetrahydrofuran (THF) and acetonitrile, achieving 68% yield.

  • Side Reactions : Competing O-alkylation is suppressed by maintaining pH > 9 via K2_2CO3_3.

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product, with LC-MS analysis showing a [M+H]+^+ peak at m/z 314.1 .

Thiazole Ring Construction

The thiazole moiety is synthesized via a Hantzsch-type cyclization. The acetic acid-functionalized pyrrole reacts with 4-methoxyphenyl-substituted thiourea derivatives in refluxing ethanol (82°C, 5–7 hours) . This step forms the 4,5-bis(4-methoxyphenyl)-1,3-thiazole ring, completing the target compound’s core structure.

Mechanistic Details

  • Nucleophilic Attack : The thiourea’s sulfur atom attacks the α-carbon of the acetic acid side chain.

  • Cyclization : Intramolecular dehydration forms the thiazole ring, releasing ammonia.

Reaction Conditions

  • Stoichiometry : 1:1 (pyrrole-acetic acid:thiourea)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.5 mol%)

  • Yield : 65–70% after recrystallization (ethanol)

Final Functionalization and Purification

The crude product undergoes carboxyl group activation using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM, 25°C, 2 hours) . Subsequent hydrolysis in aqueous NaOH (1M, 50°C, 1 hour) yields the free acetic acid derivative.

Purification Protocol

  • Liquid-Liquid Extraction : DCM/water (3×) to remove inorganic salts.

  • Column Chromatography : Silica gel with gradient elution (methanol:DCM, 0–5%).

  • Final Recrystallization : Ethanol/water (4:1) to achieve ≥98% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) : δ 3.78 (s, 6H, OCH3_3), 4.92 (s, 2H, CH2_2), 6.85–7.35 (m, 8H, aromatic), 8.12 (s, 1H, thiazole-H) .

  • FT-IR (KBr) : 1,710 cm1^{-1} (C=O), 1,250 cm1^{-1} (C–O–C).

  • HRMS (ESI) : m/z 421.1287 [M+H]+^+ (calc. 421.1289 for C23_{23}H21_{21}N2_2O4_4S) .

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (65:35), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: 8.2 minutes .

Comparative Synthesis Routes

StepMethodConditionsYield (%)Purity (%)
1Paal-Knorr pyrrole synthesisEthanol, reflux, 6 h7695
2Acetic acid alkylationDMF, K2_2CO3_3, 65°C6892
3Hantzsch thiazole cyclizationEthanol, p-TsOH, reflux7094
4Final hydrolysisNaOH (1M), 50°C8598

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Attributed to steric hindrance from 4-methoxyphenyl groups. Mitigated by using p-TsOH to enhance electrophilicity .

  • Byproduct Formation : Acetic acid dimerization during alkylation. Addressed by slow addition of bromoacetic acid and strict temperature control.

Chemical Reactions Analysis

Desethyl KBT-3022 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of this compound exhibit significant anticancer activity. The following table summarizes the anticancer efficacy of various derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ANCI-H460 (Lung cancer)10.5Induction of apoptosis
Compound BMCF7 (Breast cancer)15.2Cell cycle arrest at G1 phase
Compound CHepG2 (Liver cancer)12.4Inhibition of DNA synthesis

Case Study: Anticancer Activity
A study synthesized a series of derivatives of the compound and tested their activity against various cancer cell lines. Results showed that some derivatives had IC50 values as low as 10 µM, indicating strong potential for cancer treatment.

Antibacterial Applications

The compound also demonstrates antibacterial properties against common pathogens. The following table details the antibacterial activity:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

Case Study: Antibacterial Effects
A comparative study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated effective inhibition of bacterial growth, with MIC values comparable to standard antibiotics.

Mechanism of Action

Desethyl KBT-3022 exerts its effects by inhibiting platelet aggregation. It achieves this by targeting specific molecular pathways involved in platelet activation. The compound inhibits the thrombin-induced aggregation of washed platelets in a concentration-dependent manner. This inhibition is achieved through the blockade of key receptors and enzymes involved in the platelet activation process.

Comparison with Similar Compounds

Key Observations:

Ester vs. Acid Form :

  • The acetic acid form exhibits higher polarity (lower LogP) due to the free carboxylic acid group, limiting its passive diffusion across membranes. However, it is pharmacologically active, likely targeting enzymes or receptors (e.g., cyclooxygenase or platelet aggregation pathways) .
  • Ester derivatives (ethyl, butyl, propyl) act as prodrugs, masking the polar acid group to enhance oral absorption. Enzymatic hydrolysis in vivo releases the active metabolite .

Shorter chains (e.g., ethyl, propyl) balance solubility and metabolic activation rates, making them preferable for rapid therapeutic effects .

Toxicity: The butyl ester demonstrates low acute toxicity (LD₅₀ >3 g/kg in mice), suggesting a favorable safety profile for prodrug applications .

Structural and Pharmacological Insights

  • Synthetic Pathways : These compounds are synthesized via cyclocondensation reactions, with structural confirmation using X-ray crystallography (e.g., SHELX ) or computational tools (SIR97 ).
  • Metabolism : Esterases in the liver and plasma convert esters to the acetic acid form. The rate of hydrolysis correlates with alkyl chain length and branching .
  • Therapeutic Potential: Pamicogrel (ethyl ester) is highlighted in patents for antiplatelet activity, suggesting a mechanism akin to thromboxane inhibitors .

Biological Activity

2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a thiazole moiety and a pyrrole ring, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation effectively. The presence of electron-donating groups, such as methoxy groups in the phenyl rings, enhances the cytotoxic activity against various cancer cell lines. In particular, compounds similar to 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole structure can lead to increased efficacy against seizures. The compound's ability to modulate neurotransmitter systems is thought to contribute to its anticonvulsant properties .

The mechanisms by which 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid exerts its biological effects are multifaceted:

  • Inhibition of Protein Kinases : Some thiazole derivatives inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : They may promote programmed cell death in malignant cells by activating apoptotic pathways.
  • Modulation of Cell Signaling : These compounds can influence various signaling pathways critical for cell growth and survival.

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects of thiazole derivatives on breast cancer cells. The compound demonstrated significant inhibition of cell growth with an IC50 value of 1.61 µg/mL .
Study 2 Investigated the anticonvulsant activity in animal models. The results indicated a marked reduction in seizure frequency when treated with thiazole-based compounds .
Study 3 Analyzed the interaction of thiazole derivatives with Bcl-2 proteins. Molecular dynamics simulations suggested strong hydrophobic interactions that could enhance apoptosis in cancer cells .

Q & A

Q. Q1. What are the established synthetic routes for 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of 4-methoxyphenyl-substituted thiourea derivatives with α-halo ketones under reflux in ethanol .

Pyrrole Ring Construction : Cyclization using Knorr-type reactions with aminoketones, followed by acetic acid side-chain introduction via alkylation or nucleophilic substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Q. Characterization :

  • Basic Techniques : NMR (1H/13C) for structural elucidation, FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Q2. How can Design of Experiments (DOE) improve yield and scalability for this compound?

Methodological Answer: DOE minimizes trial-and-error by systematically varying parameters:

  • Factors : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.1–5 mol%) .
  • Response Variables : Yield, purity, reaction time.

Q. Example DOE Workflow :

Screening : Plackett-Burman design to identify critical factors (e.g., temperature and catalyst).

Optimization : Central Composite Design (CCD) to refine conditions.

Validation : Confirm reproducibility at pilot scale (1–10 g).

Case Study : A thiazole synthesis achieved 85% yield (vs. 65% baseline) using CCD-optimized ethanol reflux (80°C, 0.5 mol% p-TsOH) .

Analytical Contradictions: Resolving Discrepancies

Q. Q3. How should researchers address conflicting data between NMR and mass spectrometry (MS)?

Methodological Answer:

Cross-Validation :

  • NMR : Confirm absence of impurities (e.g., residual solvents) via *1H NMR integration .
  • MS : Use High-Resolution MS (HRMS) to rule out adducts (e.g., Na⁺/K⁺) and isotopic interference.

Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • LC-MS/MS : Detect trace byproducts with identical molecular ions.

Example : A pyrrole intermediate showed a [M+H]⁺ peak at m/z 435.1 (HRMS: 435.1234), but NMR indicated a missing methyl group. LC-MS/MS revealed a co-eluting impurity with similar m/z .

Computational Modeling for Drug Design

Q. Q4. How can in silico methods predict biological targets for this compound?

Methodological Answer:

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide.
  • Targets : COX-2, kinases (based on thiazole-pyrrole scaffolds) .

Pharmacophore Mapping : Identify critical motifs (e.g., methoxyphenyl groups for hydrophobic interactions).

ADMET Prediction : SwissADME for solubility, CYP450 inhibition risk .

Case Study : Docking scores (-9.2 kcal/mol) suggested strong binding to COX-2’s active site, validated by in vitro IC₅₀ = 1.2 µM .

Stability and Degradation Pathways

Q. Q5. What advanced methods analyze hydrolytic degradation under varying pH conditions?

Methodological Answer:

Forced Degradation Studies :

  • Conditions : pH 1–13 (HCl/NaOH), 40–80°C, monitored via HPLC .
  • Kinetics : Arrhenius plots to predict shelf life.

Structural Elucidation :

  • LC-HRMS : Identify degradation products (e.g., acetic acid cleavage).
  • NMR Tracking : Compare pre-/post-degradation spectra for bond cleavage patterns.

Q. Q7. What protocols ensure inter-laboratory reproducibility for this compound?

Methodological Answer:

Standardized SOPs :

  • Synthesis : Detailed step-by-step with tolerances (e.g., "reflux at 80±2°C").
  • Analytical Calibration : Shared reference standards for HPLC/UV .

Collaborative Validation :

  • Round-robin testing across labs with statistical analysis (RSD <5%).

Data Sharing : Public repositories (e.g., Zenodo) for raw NMR/MS files .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desethyl KBT-3022
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Reactant of Route 2
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